molecular formula C13H9BrN2O2S B8742948 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8742948
M. Wt: 337.19 g/mol
InChI Key: PRVRHXXAHIASJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H9BrN2O2S/c14-12-8-15-9-13-11(12)6-7-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H

InChI Key

PRVRHXXAHIASJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=NC=C32)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of NaH (1.3 g) in anhydrous THF (25 ml) at −5° C. was added 4-bromo-1H-pyrrolo[2,3-c]pyridine (prepared for example as described in patent US2005/0090529, 5 g) in anhydrous THF (75 ml) over 10 min. The reaction was stirred at −5° C. for 10 min then benzenesulfonyl chloride (3.6 ml) in anhydrous THF (25 ml) was added over 10 min. The reaction was stirred at 0° C. for 1 h then quenched with water. The layers were separated and the aqueous was re-extracted with ethyl acetate. The organics were combined, washed with brine, dried over magnesium sulfate, filtered and then evaporated to yield a residue that was triturated using methanol (25 ml). The resulting solid was collected by filtration, washed sparingly with methanol then dried in vacuo at 45° C. overnight to give title compound, 7.9 g.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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